1-(2-(2,5-Dimethoxyphenyl)thiazolidin-3-yl)ethanone
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Overview
Description
1-[2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDIN-3-YL]ETHAN-1-ONE is a complex organic compound that features a thiazolidine ring attached to a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDIN-3-YL]ETHAN-1-ONE typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiazolidine-2-thione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDIN-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine compounds depending on the nucleophile used.
Scientific Research Applications
1-[2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDIN-3-YL]ETHAN-1-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDIN-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2’,5’-Dimethoxyacetophenone: Shares the dimethoxyphenyl group but lacks the thiazolidine ring.
4-Bromo-2,5-dimethoxyphenethylamine: Contains the dimethoxyphenyl group with different functional groups attached.
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Uniqueness
1-[2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDIN-3-YL]ETHAN-1-ONE is unique due to the combination of the dimethoxyphenyl group and the thiazolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C13H17NO3S |
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Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidin-3-yl]ethanone |
InChI |
InChI=1S/C13H17NO3S/c1-9(15)14-6-7-18-13(14)11-8-10(16-2)4-5-12(11)17-3/h4-5,8,13H,6-7H2,1-3H3 |
InChI Key |
FDYQGQMADJIHJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCSC1C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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